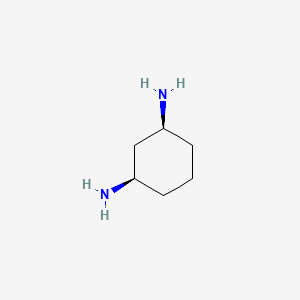

cis-1,3-Cyclohexanediamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,3S)-cyclohexane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-5-2-1-3-6(8)4-5/h5-6H,1-4,7-8H2/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQHKFFSPGPGLN-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26772-34-9 | |

| Record name | 1,3-Diaminocyclohexane, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026772349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-1,3-Cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIAMINOCYCLOHEXANE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4DG5UT66T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of cis-1,3-Cyclohexanediamine

Foreword: The Strategic Importance of 1,3-Cyclohexanediamine

1,3-Cyclohexanediamine (1,3-CHDA) is a pivotal building block in the chemical industry, serving as a crucial intermediate in the synthesis of polymers, pharmaceuticals, and specialized chemicals.[1][2] Its alicyclic structure imparts unique conformational properties to larger molecules, making it a valuable monomer for materials like polyamides and polyimides and a key structural motif in drug discovery. The diamine exists as two geometric isomers, cis and trans, whose distinct spatial arrangements of the amino groups dictate their reactivity and application. This guide provides a comprehensive technical overview of the primary synthetic routes to 1,3-CHDA, with a particular focus on methodologies pertinent to obtaining the cis isomer, tailored for researchers, scientists, and professionals in drug development.

Synthetic Landscape: Major Pathways to 1,3-Cyclohexanediamine

The synthesis of 1,3-CHDA is dominated by two principal strategies, each starting from readily available industrial feedstocks: the direct hydrogenation of m-phenylenediamine and a multi-step approach originating from resorcinol. The choice of pathway is often dictated by factors such as feedstock cost, catalyst availability, and the desired isomeric purity.

Caption: Overview of primary synthetic routes to 1,3-Cyclohexanediamine.

Route A: Catalytic Hydrogenation of m-Phenylenediamine

The most direct and industrially prevalent method for synthesizing 1,3-CHDA is the catalytic hydrogenation of the aromatic ring of m-phenylenediamine (m-PDA). This reaction is typically performed at elevated temperature and pressure using a heterogeneous catalyst.

Mechanistic Considerations and Catalyst Selection

The core of this transformation is the reduction of the benzene ring, which requires a highly active catalyst. Ruthenium (Ru)-based catalysts, often supported on materials like activated carbon (AC), alumina (Al₂O₃), or graphitic carbon nitride (g-C₃N₄), are the catalysts of choice.[3][4][5] Ruthenium demonstrates superior activity for hydrogenating aromatic rings under conditions that minimize side reactions like hydrodeamination.

The reaction proceeds via the adsorption of the aromatic ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. The stereochemical outcome—the ratio of cis to trans isomers—is a complex function of catalyst type, support, solvent, and reaction conditions. Typically, these hydrogenations produce a mixture of both isomers. For instance, hydrogenation over a Ru/g-C₃N₄ catalyst at 130°C and 5 MPa of H₂ yielded 73% 1,3-CHDA, while another process using a supported Ru catalyst in the presence of ammonia reported a high yield with a cis:trans ratio heavily favoring the trans isomer (17:83).[1]

Experimental Protocol: Hydrogenation of m-PDA

The following protocol is a representative example derived from established methodologies.[3]

-

Catalyst Activation: Prior to reaction, the supported ruthenium catalyst (e.g., 5% Ru/AC) is activated under a hydrogen flow at elevated temperature (e.g., 300°C) for several hours in the reaction vessel.

-

Reactor Charging: A high-pressure slurry bed autoclave is charged with m-phenylenediamine, a suitable solvent (e.g., isopropanol or tetrahydrofuran), the activated catalyst, and additives such as water and liquid ammonia.[3]

-

Reaction Conditions: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the target pressure (e.g., 8.0 MPa). The mixture is heated to the reaction temperature (e.g., 170°C) with vigorous stirring.[3]

-

Monitoring and Work-up: The reaction is monitored by observing the cessation of hydrogen uptake. Upon completion, the reactor is cooled, depressurized, and the catalyst is removed by filtration.

-

Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude 1,3-CHDA as a mixture of cis and trans isomers.

Data Summary: m-PDA Hydrogenation

| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Solvent | Yield (%) | cis:trans Ratio | Reference |

| Ru/g-C₃N₄ | 130 | 5 | Dioxane | 73 | Not Specified | [1] |

| Supported Ru | 160 | 10 | Dioxane/NH₃ | 53.1 | 17:83 | [1] |

| Ru/AC | 170 | 8 | Isopropanol/NH₃ | High | Not Specified | [3] |

Route B: Synthesis from Resorcinol

An alternative pathway begins with resorcinol, which is first hydrogenated to 1,3-cyclohexanedione (1,3-CHD). This intermediate is then converted to 1,3-CHDA through one of two primary methods: oximation-hydrogenation or direct reductive amination.[1][2] This route is particularly valuable as it avoids the direct use of phenylenediamines.

Caption: Two-step synthesis of 1,3-CHDA from Resorcinol via oximation.

Step 1: Hydrogenation of Resorcinol to 1,3-Cyclohexanedione (1,3-CHD)

The initial step involves the selective hydrogenation of one aromatic ring of resorcinol. Raney Nickel (Raney Ni) is a highly effective and cost-efficient catalyst for this transformation. The reaction is typically conducted in an aqueous medium.

Experimental Protocol: [1]

-

Reactor Charging: A 50 mL stainless-steel autoclave is charged with resorcinol (2 g, 18.2 mmol), water (10 mL), sodium hydroxide (0.80 g), and Raney Ni catalyst (0.20 g).[1]

-

Reaction Conditions: The reactor is sealed, purged with H₂, and then pressurized with H₂ to the desired pressure. The mixture is heated to the target temperature with stirring (1000 rpm).[1]

-

Work-up: After the reaction, the catalyst is filtered off. The resulting aqueous solution of 1,3-CHD can often be used directly in the next step without further purification, which is a significant process advantage.[1][2]

Step 2 (Option A): Oximation and Hydrogenation

This is an efficient method that converts the ketone groups of 1,3-CHD into amino groups.[1]

Experimental Protocol: [1]

-

Oximation: The aqueous solution of 1,3-CHD from the previous step is treated with hydroxylamine hydrochloride (NH₂OH·HCl). The reaction mixture is stirred, typically at room temperature, to form 1,3-cyclohexanedione dioxime.[1]

-

Hydrogenation of Dioxime: The dioxime intermediate is then hydrogenated. The reaction is carried out in a solvent like methanol using Raney Ni as the catalyst under H₂ pressure (e.g., 1.0 MPa) and moderate temperature (e.g., 50°C).[1]

-

Isolation and Results: This two-step conversion of 1,3-CHD to 1,3-CHDA can achieve a high yield of up to 90%, producing a cis:trans isomer ratio of 41:59 under optimized conditions.[1]

Step 2 (Option B): Direct Reductive Amination

This pathway involves the direct reaction of 1,3-CHD with ammonia and hydrogen in the presence of a catalyst. The reaction condenses the carbonyl groups with ammonia to form imines, which are subsequently hydrogenated in situ. While conceptually simpler, this one-pot method may result in lower yields of the desired diamine compared to the oximation route, with yields around 53.1% being reported.[1]

Stereochemical Control and Isomer Separation

Achieving a high proportion of the cis isomer directly from synthesis is challenging, as most catalytic hydrogenations favor the thermodynamically more stable trans product or produce inseparable mixtures. Therefore, post-synthesis separation is a critical step for obtaining pure cis-1,3-Cyclohexanediamine.

A field-proven method for separating cis and trans isomers of cyclohexanediamines involves fractional crystallization of their salts.[6] The dihydrochloride salts of the cis and trans isomers often exhibit different solubilities in specific solvent systems.

Caption: Workflow for separating cis/trans isomers via dihydrochloride salt crystallization.

Protocol: Isomer Separation via Dihydrochloride Salts

This protocol is adapted from methodologies used for separating cyclohexanediamine isomers.[6]

-

Salt Formation: The crude mixture of 1,3-CHDA isomers is dissolved in a suitable alcohol, such as methanol. The solution is cooled, and excess hydrochloric acid (either as a gas or a concentrated aqueous solution) is added to convert both diamine isomers into their respective dihydrochloride salts.

-

Fractional Crystallization: The solubility of trans-1,3-cyclohexanediamine dihydrochloride in methanol is typically lower than that of the cis isomer. By carefully controlling the temperature and concentration, the trans isomer salt can be induced to preferentially crystallize out of the solution.

-

Isolation: The precipitated solid, enriched in the trans isomer, is isolated by filtration. The filtrate is consequently enriched in the cis isomer.

-

Purification: The process can be repeated (recrystallization) to achieve higher isomeric purity. The free diamine is recovered from the separated salt by neutralization with a strong base (e.g., NaOH) followed by extraction. The purity of the final cis isomer can be confirmed by VPC (Vapor-Phase Chromatography) and NMR analysis.[6]

Conclusion

The synthesis of this compound is a multi-faceted challenge that can be addressed through several robust chemical pathways. The direct hydrogenation of m-phenylenediamine offers a high-throughput route, though it often yields a mixture rich in the trans isomer. The alternative synthesis from resorcinol provides a flexible and efficient process, particularly the oximation-hydrogenation sequence, which can produce high yields of the diamine mixture. For applications demanding high stereochemical purity, the critical enabling technology is not just the initial synthesis but the subsequent diastereomeric resolution. The fractional crystallization of dihydrochloride salts remains a highly effective and scalable method for isolating the desired cis isomer, providing researchers and drug development professionals with access to this valuable chemical entity.

References

- Jiang, H., Zhao, Y., Sun, Q., Ouyang, X., & Li, J. (2023). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Russian Journal of General Chemistry.

- Electric Power Research Institute. (1975). Separation and purification of cis and trans isomers.

- Zheng, Y., et al. (2012). Method for preparing cyclohexanediamine.

- Jadhav, V. H., et al. (2013). Catalytic hydrogenation of 1,4-phenylenediamine to 1,4-cyclohexanediamine.

-

Wei, Z., et al. (2024). A Method for Preparing 1,3-Cyclohexanediamine by Reducing and Amidating 1,3-Cyclohexanedione. Chinese Patent CN118666688A. (Note: Reference found within citation[1])

- Jiang, H., Zhao, Y., Sun, Q., Ouyang, X., & Li, J. (2023). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Pleiades Publishing.

- Zhang, Z., et al. (2010). Hydrogenation of o-phenylenediamine to 1, 2-diaminocyclohexane over Ru/AC catalyst.

Sources

- 1. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine [mdpi.com]

- 2. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine [ouci.dntb.gov.ua]

- 3. CN102690204B - Method for preparing cyclohexanediamine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

stereoselective synthesis of cis-1,3-Cyclohexanediamine

An In-depth Technical Guide to the Stereoselective Synthesis of cis-1,3-Cyclohexanediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound (cis-CHDA) scaffold is a privileged structural motif in modern chemistry. Its rigid, chair-like conformation and the defined spatial relationship of its two amino groups make it an invaluable building block for chiral ligands in asymmetric catalysis and a core component in pharmacologically active molecules. Derivatives of the closely related cyclohexane-1,3-dione have shown potential as anticancer and antimicrobial agents, highlighting the therapeutic importance of this chemical space.[1][2][3] However, the stereoselective synthesis of the cis-1,3-isomer presents a significant chemical challenge, primarily centered on controlling the diastereoselectivity over the thermodynamically more stable trans product. This guide provides an in-depth analysis of field-proven and emergent strategies for the stereoselective synthesis of this compound, explaining the causal mechanisms behind experimental choices and offering detailed protocols for key transformations.

Introduction: The Strategic Importance of the cis-1,3-Diamino Motif

Cyclic diamines are fundamental building blocks in chemical synthesis. While 1,2-diamines have been extensively studied and utilized, 1,3-diamines offer a unique 1,3-cis-diaxial or cis-diequatorial arrangement that is crucial for constructing specific molecular architectures.[4] This defined geometry is particularly sought after in two primary fields:

-

Asymmetric Catalysis: Chiral diamines are foundational to many of the most powerful chiral ligands and organocatalysts used in asymmetric synthesis.[5][6][7] The C2-symmetry often found in trans-1,2-diamines has been a workhorse for decades. The cis-1,3-diamine motif offers a different type of symmetry (Cs-symmetry) and bite angle, enabling the design of novel catalytic environments for challenging transformations.

-

Medicinal Chemistry: The cyclohexane core provides a non-aromatic, metabolically robust scaffold to orient pharmacophoric groups in three-dimensional space. Specifically, derivatives containing the 1,3-diamino functionality have been investigated for their biological activities, including antimycobacterial properties.[2] The parent scaffold, cyclohexane-1,3-dione, is a precursor to molecules screened for potent activity against cancer cell lines, such as non-small-cell lung cancer.[1]

The synthetic challenge lies in overcoming the inherent thermodynamic preference for the diequatorial trans isomer during synthesis. This guide will dissect three primary strategies to achieve high cis selectivity: direct hydrogenation of an aromatic precursor, diastereoselective reduction of a dioxime intermediate, and an enantioselective substrate-controlled approach.

Synthetic Strategy I: Diastereoselective Hydrogenation of m-Phenylenediamine

The most atom-economical route to 1,3-cyclohexanediamine is the direct hydrogenation of commercially available m-phenylenediamine. The core challenge of this approach is controlling the stereochemical outcome. Most standard hydrogenation catalysts (e.g., Ruthenium, Rhodium on carbon or alumina) at elevated temperatures and pressures tend to yield mixtures of isomers, often favoring the thermodynamically stable trans product.[8]

Expertise-Driven Rationale: The Choice of Nishimura's Catalyst

To achieve high cis selectivity, the hydrogenation must proceed via a syn-addition of hydrogen to one face of the aromatic ring as it is adsorbed on the catalyst surface. This kinetic control can be maximized by using a highly active catalyst under milder conditions.

Nishimura's catalyst (Rh₂O₃/PtO₂) is exceptionally well-suited for this purpose. It is a mixed rhodium-platinum oxide catalyst that is highly active for aromatic hydrogenation at low temperatures and pressures. Its efficacy in promoting cis-selective hydrogenations has been demonstrated for other challenging substrates, such as aryl germanes.[9] The proposed mechanism involves the flat adsorption of the aromatic ring onto the catalyst surface, followed by the delivery of hydrogen from the catalyst face, leading preferentially to the cis product before desorption and isomerization can occur.

Logical Relationship: Hydrogenation of m-Phenylenediamine

Sources

- 1. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. myuchem.com [myuchem.com]

- 5. researchgate.net [researchgate.net]

- 6. "EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKE" by Carim van Beek [scholarlycommons.pacific.edu]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. cis-Selective Hydrogenation of Aryl Germanes: A Direct Approach to Access Saturated Carbo- and Heterocyclic Germanes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to cis-1,3-Cyclohexanediamine: Structure, Properties, and Applications

Abstract

cis-1,3-Cyclohexanediamine is a bifunctional cyclic diamine that holds significant value as a versatile building block and ligand in synthetic chemistry. Its distinct stereochemistry and conformational behavior, governed by the cyclohexane backbone, impart unique properties that are leveraged in the fields of medicinal chemistry, polymer science, and asymmetric catalysis. This guide provides an in-depth analysis of the core chemical and structural properties of this compound, details a robust synthetic methodology, and explores its key applications, offering a technical resource for researchers, scientists, and professionals in drug development.

Introduction

Cyclohexanediamines are a critical class of chemical intermediates, with their utility largely defined by the relative positioning (1,2-, 1,3-, or 1,4-) and stereochemistry (cis- or trans-) of the two amino groups. The cis-1,3 isomer, in particular, presents a unique spatial arrangement where the amine functionalities can adopt either a diequatorial or diaxial orientation. This conformational flexibility is central to its role as a bidentate ligand and a structural scaffold in complex molecule synthesis. Understanding the fundamental principles of its structure and reactivity is paramount for its effective application in the development of novel pharmaceuticals and advanced materials.[1][2]

Molecular Structure and Stereochemistry

The fundamental identity of this compound is defined by its chemical formula, C6H14N2, and a molecular weight of 114.19 g/mol .[3][4] The "cis" designation indicates that both amine substituents are on the same face of the cyclohexane ring. Due to the presence of a plane of symmetry passing through the C2 and C5 atoms in its most stable conformation, the cis-isomer is an achiral meso compound.

Conformational Analysis

The non-planar, puckered nature of the cyclohexane ring dictates the conformational behavior of its substituents. Like cyclohexane itself, this compound exists predominantly in chair conformations to minimize angular and torsional strain.[5] The two primary amine groups can be oriented either both in axial positions (diaxial) or both in equatorial positions (diequatorial).

A dynamic equilibrium, known as a ring flip, exists between these two chair conformers. However, the equilibrium heavily favors the diequatorial conformation.[5][6] This preference is a direct consequence of steric hindrance. In the diaxial conformer, the two amine groups experience significant destabilizing 1,3-diaxial interactions with the axial hydrogen atoms on the same face of the ring.[6] By flipping to the diequatorial conformation, the bulky amine groups move into the less sterically crowded equatorial positions, resulting in a more stable, lower-energy state.[5][6] The energy difference is substantial enough that for most practical purposes, the molecule can be considered to exist almost exclusively in the diequatorial form.[5]

Caption: Workflow for using cis-1,3-CHDA in asymmetric catalysis.

Pharmaceutical and Drug Development

The rigid cyclohexane framework makes this compound an attractive scaffold in medicinal chemistry. [2]Incorporating this moiety into a drug candidate can:

-

Impart Conformational Rigidity: Reducing the number of low-energy conformations can lead to higher binding affinity and selectivity for a biological target.

-

Provide Defined Vectors: The two amine groups serve as reliable points for introducing pharmacophoric elements in a specific 3D orientation.

-

Enhance Physicochemical Properties: The diamine structure can improve properties like solubility and cell permeability.

It is used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including anti-cancer and anti-inflammatory agents. [2]

Safety and Handling

This compound is classified as a corrosive and harmful substance. [3][7]It can cause severe skin burns and eye damage. [7]It is also harmful if swallowed or inhaled. [4][7]Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, must be worn when handling this chemical. [7][8]All work should be conducted in a well-ventilated fume hood. [8]

Conclusion

This compound is a chemical of significant academic and industrial importance. Its well-defined stereochemistry and predictable conformational preference for a diequatorial arrangement of its amino groups make it an invaluable tool for chemists. From the rational design of chiral ligands for asymmetric catalysis to its use as a rigid scaffold in drug discovery, the unique structural attributes of this compound continue to enable advancements across the chemical sciences. A thorough understanding of its properties is essential for harnessing its full potential in creating innovative solutions for science and industry.

References

-

1,3-Cyclohexanediamine (cis- and trans- mixture). TCI Chemicals.

-

Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Catalysts.

-

1,3-Diaminocyclohexane, cis-. PubChem, National Center for Biotechnology Information.

-

SAFETY DATA SHEET: 1,3-Cyclohexanediamine (cis- and trans- mixture). TCI Chemicals.

-

1,3-Cyclohexanediamine. PubChem, National Center for Biotechnology Information.

-

SAFETY DATA SHEET: 1,3-Diaminocyclohexane, mixture of isomers. Fisher Scientific.

-

This compound 98.0+%, TCI America™. Fisher Scientific.

-

Diverse Chiral Ligand Synthesis Services. BOC Sciences.

-

Conformational Analysis of 1,3-Disubstituted Cyclohexanes. St. Paul's Cathedral Mission College.

-

cyclohexane-1,3-diamine - Physico-chemical Properties. ChemBK.

-

1,3-Cyclohexanediamine, methyl-. PubChem, National Center for Biotechnology Information.

-

1,3-Diaminocyclohexane, trans-. PubChem, National Center for Biotechnology Information.

-

Cyclohexanediamine compounds and methods for their preparation. Google Patents.

-

1,3-Cyclohexanediamine, 4-methyl-. PubChem, National Center for Biotechnology Information.

-

Cyclohexanediamine. Sigma-Aldrich.

-

1,2-Diaminocyclohexane, mixture of cis and trans. Sigma-Aldrich.

-

1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones. Dalton Transactions.

-

cis-1,4-Cyclohexanediamine. Chem-Impex.

-

CIS-1,3-DIMETHYLCYCLOHEXANE(638-04-0) 13C NMR spectrum. ChemicalBook.

-

Conformational Analysis of 4-methylcyclohexane-1,3-diamine: A Technical Guide. Benchchem.

-

1,3-Cyclohexanediamine (cis- and trans- mixture). CymitQuimica.

-

1,3-Cyclohexanediamine | 3385-21-5. Tokyo Chemical Industry Co., Ltd. (APAC).

-

Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews.

-

(±)-trans-1,2-Cyclohexanediamine-Based Bis(NHC) Ligand for Cu-Catalyzed Asymmetric Conjugate Addition Reaction. Molecules.

-

EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Scholarly Commons, University of a specific state.

-

Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv.

-

Conformational analysis of cyclohexanes. Chemistry LibreTexts.

-

1,3-Cyclohexanediamine cis/trans mixture. Fluorochem.

-

Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Journal of the Chemical Society, Perkin Transactions 2.

-

1,3-Cyclohexanediamine (cis- and trans- mixture) 95.0+%, TCI America™. Fisher Scientific.

-

cis-1,2-Cyclohexanediamine. NIST WebBook.

-

13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry - NC State University Libraries.

Sources

- 1. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1,3-Diaminocyclohexane, cis- | C6H14N2 | CID 6998900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Cyclohexanediamine | C6H14N2 | CID 18814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of cis-1,3-Cyclohexanediamine

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for cis-1,3-Cyclohexanediamine. Designed for researchers, scientists, and professionals in drug development, this document offers not only raw spectral data but also a detailed interpretation rooted in the principles of stereochemistry and spectroscopic theory. The insights provided herein are crucial for the structural elucidation, quality control, and application of this versatile diamine in various research and development endeavors.

Introduction: The Structural Significance of this compound

This compound is a cyclic diamine with its two amino groups situated on the same side of the cyclohexane ring. This specific stereochemistry imparts unique conformational properties and reactivity to the molecule, making its unambiguous characterization essential. Spectroscopic techniques such as NMR and IR are indispensable tools for confirming the cis configuration and understanding the molecule's structural nuances. This guide will delve into the interpretation of ¹H NMR, ¹³C NMR, and IR spectra obtained from a mixture of cis- and trans-1,3-Cyclohexanediamine, with a focus on distinguishing the spectral features of the cis isomer.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of a mixture of cis- and trans-1,3-Cyclohexanediamine presents a complex set of signals. By carefully analyzing chemical shifts and coupling patterns, we can tentatively assign the resonances corresponding to the cis isomer. The spectrum was acquired in a deuterated solvent, and chemical shifts are reported in parts per million (ppm) relative to a standard internal reference.

Table 1: Tentative ¹H NMR Peak Assignments for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Tentative Assignment |

| ~2.8 - 3.0 | Multiplet | 2H | H1, H3 (methine protons) |

| ~1.5 - 1.8 | Multiplet | 4H | H2ax, H4ax, H5ax, H6ax |

| ~1.1 - 1.4 | Multiplet | 4H | H2eq, H4eq, H5eq, H6eq |

| ~1.2 | Broad Singlet | 4H | -NH₂ |

Interpretation:

The protons on the carbons bearing the amino groups (H1 and H3) are expected to be the most deshielded due to the electron-withdrawing effect of the nitrogen atoms, hence their signals appear in the downfield region of the aliphatic spectrum. The complexity of the remaining methylene proton signals arises from the conformational flexibility of the cyclohexane ring and the various spin-spin coupling interactions. In the cis isomer, the molecule can exist in a state of conformational equilibrium, which can lead to broadened or complex multiplets. The amine protons typically appear as a broad singlet and their chemical shift can be concentration and solvent dependent.

Experimental Workflow for ¹H NMR Data Acquisition

Caption: A generalized workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum of the cis and trans mixture provides distinct signals for each carbon environment. The chemical shifts in ¹³C NMR are highly sensitive to the stereochemical environment of the carbon atoms.

Table 2: Tentative ¹³C NMR Peak Assignments for this compound

| Chemical Shift (ppm) | Tentative Assignment |

| ~50 | C1, C3 |

| ~35 | C2 |

| ~30 | C4, C6 |

| ~20 | C5 |

Interpretation:

The carbons directly bonded to the nitrogen atoms (C1 and C3) are the most deshielded and appear at the lowest field. The chemical shifts of the other methylene carbons (C2, C4, C5, and C6) are influenced by their spatial relationship to the amino groups. The cis configuration leads to a specific set of chemical shifts that can be distinguished from those of the trans isomer, although peak overlap can occur in a mixture.

Logical Relationship of Carbon Environments in this compound

An In-depth Technical Guide to the Crystal Structure of cis-1,3-Cyclohexanediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of cis-1,3-Cyclohexanediamine in Drug Discovery

This compound is a crucial intermediate in the chemical industry, with significant applications in the synthesis of pharmaceuticals, agricultural chemicals, and polymers.[1] Its rigid cyclohexane backbone and the stereospecific orientation of its two amino groups make it an invaluable scaffold for the design of novel therapeutic agents. The defined spatial arrangement of the amino groups allows for precise interactions with biological targets, a critical factor in the development of potent and selective drugs. A thorough understanding of its three-dimensional structure is therefore paramount for rational drug design and the optimization of ligand-receptor interactions.

PART 1: Synthesis and Crystallization

Synthetic Pathways to 1,3-Cyclohexanediamine

Several synthetic routes to 1,3-cyclohexanediamine (1,3-CHDA) have been developed, each with its own advantages and challenges. Common strategies include the hydrogenation of m-phenylenediamine and the reductive amination or oximation-hydrogenation of 1,3-cyclohexanedione (1,3-CHD).[1]

One efficient and cost-effective methodology involves a two-step process starting from resorcinol.[1] First, resorcinol is hydrogenated over a Raney Ni catalyst to produce 1,3-CHD. The resulting reaction mixture is then used directly for oximation with hydroxylamine hydrochloride, followed by hydrogenation of the oxime intermediate over Raney Ni to yield 1,3-CHDA.[1] This process has been shown to produce a high yield of the target product.[1]

A key consideration in the synthesis is the resulting mixture of cis and trans isomers. For crystallographic studies and specific applications in drug design, separation of the desired cis isomer is often necessary. Purification can be achieved by forming the hydrochloride salt of the diamine, followed by recrystallization.[1]

Protocol for the Synthesis of 1,3-Cyclohexanediamine via the Hydroxylamine Hydrochloride Pathway

This protocol is adapted from a reported efficient synthesis of 1,3-CHDA.[1]

Step 1: Oximation of 1,3-Cyclohexanedione (1,3-CHD)

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer, combine 2.24 g (20 mmol) of 1,3-CHD, 20 mL of H₂O, 1.84 g (46 mmol) of sodium hydroxide, and 3.06 g (44 mmol) of hydroxylamine hydrochloride.

-

Immerse the flask in a cooling bath to maintain the desired reaction temperature, stirring at 800 rpm.

-

The product, 1,3-cyclohexanedione dioxime (1,3-CHDO), will precipitate from the aqueous solution.

-

Collect the precipitate by filtration and dry it under a vacuum.

Step 2: Hydrogenation of 1,3-Cyclohexanedione Dioxime (1,3-CHDO)

-

In a suitable high-pressure reactor, combine the dried 1,3-CHDO with methanol and a Raney Ni catalyst.

-

Pressurize the reactor with hydrogen gas to the desired pressure.

-

Heat the reaction mixture to 50 °C and stir for 4 hours.

-

After the reaction is complete, cool the reactor, release the pressure, and filter the catalyst.

-

The resulting solution contains a mixture of cis- and trans-1,3-cyclohexanediamine. A reported yield for this step is up to 90%, with a cis:trans ratio of approximately 41:59.[1]

Step 3: Purification of this compound

-

To the hydrogenation reaction solution, add excess hydrochloric acid to convert the diamine product into its hydrochloride salt.

-

Add acetone to the solution to precipitate the 1,3-cyclohexanediamine hydrochloride crystals.

-

Purify the product by recrystallization to isolate the desired cis isomer.

Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. While the free diamine is a liquid at room temperature, its salt derivatives are often crystalline solids.[2] The protocol for growing single crystals of a diamine salt typically involves:

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. Common solvents for amine salts include water, ethanol, methanol, or mixtures thereof.

-

Slow Evaporation: A saturated solution of the purified this compound salt is prepared at a slightly elevated temperature. The solution is then allowed to cool slowly to room temperature, followed by slow evaporation of the solvent over several days to weeks. This gradual process encourages the formation of large, well-ordered crystals.

-

Vapor Diffusion: An alternative method involves dissolving the compound in a good solvent and placing this solution in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the "anti-solvent" vapor into the solution reduces the compound's solubility, leading to crystal growth.

PART 2: X-ray Crystallographic Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[3][4][5][6] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow for Single-Crystal X-ray Diffraction

Caption: Workflow for Single-Crystal X-ray Crystallography.

Interpretation of Crystallographic Data

The output of a successful crystallographic experiment is a Crystallographic Information File (CIF), which contains all the information about the crystal structure, including unit cell dimensions, atomic coordinates, and bond lengths and angles.

PART 3: The Crystal Structure of this compound

The cyclohexane ring in this compound typically adopts a chair conformation, which is the most stable arrangement. In the cis isomer, both amino groups are on the same side of the ring. This can result in one axial and one equatorial orientation, or a diaxial or diequatorial arrangement depending on the specific crystalline environment and any intermolecular interactions.

Molecular Geometry and Conformation

The precise bond lengths and angles are determined from the crystallographic data. In a typical chair conformation, the C-C bond lengths within the cyclohexane ring are approximately 1.54 Å, and the C-N bond lengths are around 1.47 Å. The bond angles within the ring are close to the ideal tetrahedral angle of 109.5°.

Caption: Chair conformation of this compound.

Intermolecular Interactions

In the solid state, the molecules of this compound hydrochloride (or other salts) will be held together by a network of intermolecular interactions, primarily hydrogen bonds. The ammonium groups (-NH₃⁺) are excellent hydrogen bond donors, while the counter-ions (e.g., Cl⁻) act as hydrogen bond acceptors. These interactions create a three-dimensional network that stabilizes the crystal lattice. Understanding this hydrogen bonding network is crucial for predicting crystal packing and physical properties such as solubility and melting point.

Conclusion

The crystal structure of this compound provides a fundamental understanding of its three-dimensional geometry and intermolecular interactions. This knowledge is invaluable for medicinal chemists and drug development professionals in the design of new therapeutic agents that utilize this important scaffold. The synthetic and analytical protocols outlined in this guide provide a framework for obtaining and characterizing this key building block, enabling its effective application in the development of next-generation pharmaceuticals.

References

-

Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. (Source: MDPI) [Link]

-

Single-crystal X-ray structures of exo-diamine 29 (left) and... (Source: ResearchGate) [Link]

-

1,3-Diaminocyclohexane, cis- | C6H14N2 | CID 6998900. (Source: PubChem) [Link]

-

(a) Conclusive structure of diamine 3 using single-crystal X-ray... (Source: ResearchGate) [Link]

-

X-ray molecular structures of (a) the diamine derivative A from... (Source: ResearchGate) [Link]

-

The Journal of Organic Chemistry Ahead of Print. (Source: ACS Publications) [Link]

-

1,2-Diaminocyclohexane, cis- | C6H14N2 | CID 342917. (Source: PubChem) [Link]

-

Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. (Source: NIH) [Link]

-

1,3-Cyclohexanediamine | C6H14N2 | CID 18814. (Source: PubChem) [Link]

-

1,3-Cyclohexanediamine (cis- and trans- mixture) 95.0+%, TCI America™. (Source: Fisher Scientific) [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1,3-Cyclohexanediamine (cis- and trans- mixture) [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3-Diaminocyclohexane, cis- | C6H14N2 | CID 6998900 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic Properties of cis-1,3-Cyclohexanediamine: An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cis-1,3-Cyclohexanediamine (cis-1,3-CHDA) is a conformationally rich diamine that presents a unique stereochemical scaffold of significant interest in medicinal chemistry and materials science. A profound understanding of its thermodynamic properties is paramount for its effective application, particularly in drug development, where such parameters govern molecular interactions, stability, and formulation. This technical guide provides a comprehensive overview of the thermodynamic landscape of this compound, synthesizing available experimental data with theoretical insights. While experimental thermochemical data for the pure cis isomer is not available in the current literature, this guide critically evaluates data from a known cis/trans mixture and leverages conformational analysis and computational chemistry to elucidate the specific properties of the cis isomer. We will delve into key thermodynamic parameters, detail the rigorous experimental and computational methodologies for their determination, and discuss the implications of these properties for researchers in the pharmaceutical sciences.

Introduction: The Significance of Stereochemistry in Thermodynamic Landscapes

The spatial arrangement of atoms within a molecule dictates its physical and chemical properties. In the realm of drug discovery, stereoisomers of the same molecule can exhibit vastly different pharmacological and toxicological profiles. The cyclohexane ring, a ubiquitous motif in natural products and synthetic drugs, can adopt various conformations, with the chair form being the most stable. The orientation of substituents on this ring as either axial or equatorial gives rise to cis and trans isomers, each with a distinct energetic and thermodynamic signature.

This compound, with its two amino groups on the same side of the cyclohexane ring, is a versatile building block. Its ability to act as a bidentate ligand and its specific three-dimensional structure make it a valuable component in the design of novel therapeutic agents and catalysts.[1] The thermodynamic properties of this molecule, such as its enthalpy of formation, heat capacity, and Gibbs free energy, are critical for:

-

Predicting Reaction Equilibria and Feasibility: Understanding the energy changes involved in reactions where cis-1,3-CHDA is a reactant or product.

-

Modeling Ligand-Receptor Interactions: The thermodynamics of binding are crucial for predicting the affinity and specificity of a drug candidate.

-

Formulation and Stability Studies: Knowledge of phase behavior, melting points, and heat capacity is essential for developing stable and effective drug formulations.

This guide aims to provide a detailed exploration of these properties, grounded in scientific integrity and practical application.

Conformational Analysis of this compound: A Tale of Two Chairs

The thermodynamic properties of this compound are intrinsically linked to its conformational preferences. The cyclohexane ring can undergo a "ring flip" between two chair conformations. For a cis-1,3-disubstituted cyclohexane, the two possible chair conformations are the diequatorial and the diaxial forms.

In the case of this compound, the most stable conformer is the one where both amino groups occupy the equatorial positions.[2] This arrangement minimizes steric hindrance, specifically the unfavorable 1,3-diaxial interactions that would occur if the amino groups were in the axial positions. The diequatorial conformer is therefore the lowest-energy and most populated conformation at equilibrium.[2]

The energy difference between the diequatorial and diaxial conformers directly influences the overall thermodynamic properties of the molecule. While the diaxial conformer is less stable, it still contributes to the ensemble of conformations at a given temperature, and its population can be calculated using the Boltzmann distribution.

Experimental Thermodynamic Data: Insights from a Cis/Trans Mixture

To date, comprehensive experimental thermodynamic studies on pure this compound are not available in the peer-reviewed literature. However, a recent study by Fulem et al. (2024) provides valuable data on a purified mixture of 1,3-cyclohexanediamine with a diastereomeric ratio of 72:28 (cis:trans).[3] These results offer the best available experimental insight into the thermodynamic properties of this compound.

Heat Capacity

The molar heat capacity at constant pressure (Cp,m) is a measure of the amount of heat required to raise the temperature of one mole of a substance by one degree Kelvin. It is a fundamental property that is crucial for many thermodynamic calculations.

The experimental molar heat capacities for the liquid 1,3-cyclohexanediamine mixture were determined using a Tian-Calvet calorimeter over a temperature range of 240–350 K.[2] The data was fitted to a quadratic polynomial, the parameters of which are presented in the table below.

Table 1: Parameters for the Molar Heat Capacity Correlation of Liquid 1,3-Cyclohexanediamine (72:28 cis:trans mixture) [2]

| Compound | Phase | Temperature Range (K) | a (J·mol⁻¹·K⁻¹) | b (J·mol⁻¹·K⁻¹) | c (J·mol⁻¹·K⁻¹) |

| 1,3-CHDA | liquid | 240–350 | 220.039 | 1.97833 | 3.40041 |

The correlation equation is: Cp,m / (J·mol⁻¹·K⁻¹) = a + b(T/100 K) + c(T/100 K)²

Enthalpy of Combustion and Formation

The enthalpy of combustion (ΔcH°) is the heat released during the complete combustion of a substance. It is a key parameter for determining the standard enthalpy of formation (ΔfH°), which represents the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states.

The enthalpy of combustion of the liquid 1,3-cyclohexanediamine mixture was measured using a bomb calorimeter.[2] From this, the standard enthalpy of formation was derived.

Table 2: Standard Molar Enthalpy of Combustion and Formation of Liquid 1,3-Cyclohexanediamine (72:28 cis:trans mixture) at 298.15 K [2]

| Property | Value (kJ·mol⁻¹) |

| Standard molar enthalpy of combustion, ΔcH°(l) | -4087.5 ± 1.5 |

| Standard molar enthalpy of formation, ΔfH°(l) | -148.4 ± 1.6 |

It is important to reiterate that these values represent the properties of the isomeric mixture. The enthalpy of formation of the pure cis isomer is expected to be slightly different from that of the trans isomer due to differences in steric strain. Generally, for disubstituted cyclohexanes, the isomer with substituents in the more stable equatorial positions will have a more negative (more favorable) enthalpy of formation.[4] Given that the diequatorial conformation is the most stable for the cis isomer, it is plausible that pure this compound has a slightly more negative enthalpy of formation than the trans isomer.

Computational Approaches to Thermodynamic Properties

In the absence of experimental data for the pure cis isomer, computational chemistry provides a powerful tool for estimating its thermodynamic properties.[5] The R1TM (Rigid Rotor Harmonic Oscillator with Torsional Mixing) approach is a sophisticated method for calculating the ideal-gas thermodynamic properties of molecules with multiple conformers.[6]

The R1TM Methodology

The R1TM approach involves several key steps:[6][7]

-

Conformational Search: Identifying all stable conformers of the molecule. For this compound, this would primarily involve the diequatorial and diaxial chair forms, as well as any relevant twist-boat conformations.

-

Geometry Optimization and Frequency Calculation: Optimizing the geometry and calculating the vibrational frequencies for each conformer at a selected level of theory (e.g., B3LYP-D3/6-311+G(2df,p)).[2]

-

Hindered Rotor Treatment: Treating the internal rotations of the amino groups as one-dimensional hindered rotors.

-

Boltzmann Weighting: Calculating the contribution of each conformer to the overall thermodynamic properties based on their relative energies and the Boltzmann distribution.

The R1TM method has been shown to provide ideal-gas heat capacities and entropies with an uncertainty of less than 1%.[6]

Determination of Enthalpy of Combustion by Bomb Calorimetry

Bomb calorimetry is the standard method for determining the heat of combustion of solid and liquid samples. [8]The sample is combusted in a constant-volume vessel (the "bomb") filled with excess oxygen.

Step-by-Step Protocol:

-

Sample Preparation:

-

For a volatile liquid like this compound, encapsulate a precisely weighed amount (typically < 1 g) in a gelatin capsule or use a platinum crucible with a lid to prevent evaporation before ignition. [8] * Place the encapsulated sample in the crucible inside the bomb.

-

-

Assembly and Pressurization:

-

Attach a fuse wire to the electrodes of the bomb head, ensuring it is in contact with the sample.

-

Seal the bomb and pressurize it with high-purity oxygen to approximately 30 atm. [9]3. Calorimeter Setup:

-

Place the bomb in a bucket of a known mass of water within the calorimeter jacket.

-

Allow the system to reach thermal equilibrium.

-

-

Combustion and Measurement:

-

Ignite the sample by passing an electric current through the fuse wire.

-

Record the temperature of the water bath at regular intervals until a maximum temperature is reached and the system begins to cool.

-

-

Data Analysis:

-

Calculate the heat released by the combustion reaction, correcting for the heat of combustion of the fuse wire and any nitric acid formed.

-

Determine the heat capacity of the calorimeter by combusting a standard substance with a known heat of combustion (e.g., benzoic acid). [9] * From the corrected temperature rise and the calorimeter's heat capacity, calculate the enthalpy of combustion of the sample.

-

Implications for Drug Development

The thermodynamic properties of this compound have direct and significant implications for its use as a scaffold or ligand in drug development.

-

Ligand Binding and Molecular Recognition: The conformational preference of the cis isomer for the diequatorial arrangement pre-organizes the amino groups in a specific spatial orientation. This can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher binding affinity. The enthalpy and entropy of binding, which can be determined by techniques like isothermal titration calorimetry (ITC), are directly related to the fundamental thermodynamic properties of the ligand.

-

Solubility and Formulation: Heat capacity and enthalpy of fusion (which can be determined by DSC) are critical parameters for predicting the solubility of a compound. For solid-state formulations, understanding the thermodynamics of different polymorphic forms is essential for ensuring stability and bioavailability.

-

Chemical Synthesis and Process Development: The enthalpy of formation provides a measure of the molecule's stability and is essential for calculating the heat of reaction for synthetic steps. This information is crucial for ensuring the safety and efficiency of scale-up and manufacturing processes.

While the current lack of specific data for the pure cis isomer presents a challenge, the methodologies and theoretical frameworks outlined in this guide provide a clear path forward for researchers. The combination of targeted experimental measurements on the pure isomer and high-level computational studies will be essential for fully unlocking the potential of this compound in the development of next-generation therapeutics.

References

-

Fulem, M., et al. (2024). Thermodynamic Study of Selected Cyclohexanediamines Sorbents of Carbon Dioxide. Energy & Fuels. [Link]

- Kabo, G. J., et al. (2000). Thermodynamic properties of cis- and trans-decalin. The Journal of Chemical Thermodynamics, 32(9), 1195-1209.

-

Bomb Calorimetry – Analytical chemistry. (n.d.). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of cis-1,2-Cyclohexanediamine (CAS 1436-59-5). Retrieved from [Link]

-

Fulem, M., et al. (2024). Thermodynamic Study of Selected Cyclohexanediamines Sorbents of Carbon Dioxide. Energy & Fuels. [Link]

-

LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]

-

NIST. (n.d.). cis-decalin. In NIST Chemistry WebBook. Retrieved from [Link]

- Pitzer, K. S., & Donath, W. E. (1959). Conformations and Strain Energy of Cyclohexane Derivatives. Journal of the American Chemical Society, 81(13), 3213–3218.

-

Ritter, S. K. (2014). Fused Rings: Cis and Trans Decalin. Master Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). A new method for handling volatile and hygroscopic substances in bomb calorimetry. Enthalpy of formation of liquid butanol-1. Retrieved from [Link]

-

PubMed. (2019). First-principles calculation of ideal-gas thermodynamic properties of long-chain molecules by R1SM approach-Application to n-alkanes. Retrieved from [Link]

-

PubMed. (2019). Ideal-gas thermodynamic properties of proteinogenic aliphatic amino acids calculated by R1SM approach. Retrieved from [Link]

-

Williams College. (n.d.). Expt. 8: Differential Scanning Calorimetry. Retrieved from [Link]

-

Aimil Ltd. (2023, April 20). Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry. Retrieved from [Link]

-

BrainKart. (n.d.). Bomb calorimeter. Retrieved from [Link]

-

MDPI. (2021). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Catalysts, 11(11), 1378. [Link]

-

Quora. (2018). Do the standard formation enthalpies of a compound's cis and trans forms change?. Retrieved from [Link]

-

Fulem, M., et al. (2024). Thermodynamic Study of Selected Cyclohexanediamines Sorbents of Carbon Dioxide. Energy & Fuels. [Link]

-

NIST. (n.d.). cis-1,2-Cyclohexanediamine. In NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2024). Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. Molecules, 29(5), 1118. [Link]

- Google Patents. (n.d.). WO2014152768A1 - Cyclohexanediamine compounds and methods for their preparation.

-

PubMed Central (PMC). (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Diaminocyclohexane, cis-. Retrieved from [Link]

- Google Patents. (n.d.). EP1333019A1 - Method for producing 1,3-cyclohexanediol compound.

- Google Patents. (n.d.). US4486603A - Preparation of trans cyclohexane 1,4-diamine.

-

PubMed Central (PMC). (n.d.). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – DSC. Retrieved from [Link]

-

University of Glasgow. (n.d.). Design and sterospecific synthesis of modular ligands based upon cis-1,3-trans-5-substituted cyclohexanes. Retrieved from [Link]

-

Scholarly Commons. (n.d.). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Retrieved from [Link]

-

Google Patents. (n.d.). United States Patent [191. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Cyclohexanediamine. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. quora.com [quora.com]

- 5. 1,3-Diaminocyclohexane, cis- | C6H14N2 | CID 6998900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. First-principles calculation of ideal-gas thermodynamic properties of long-chain molecules by R1SM approach-Application to n-alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ideal-gas thermodynamic properties of proteinogenic aliphatic amino acids calculated by R1SM approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]

- 9. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

The Versatile Scaffold: A Technical Guide to cis-1,3-Cyclohexanediamine Derivatives in Synthesis and Catalysis

Abstract

The cis-1,3-cyclohexanediamine scaffold is a conformationally constrained yet remarkably versatile building block that has carved a significant niche in modern organic chemistry. Its rigid cyclic structure, coupled with the stereospecific placement of its diamine functionalities, offers a unique platform for the design of chiral ligands, organocatalysts, and complex molecular architectures. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, conformational analysis, and diverse applications of this compound derivatives. We will delve into detailed synthetic methodologies, explore their pivotal role in asymmetric catalysis with a focus on mechanistic underpinnings, and survey their emerging applications in materials science and their potential in medicinal chemistry.

The Enduring Appeal of the this compound Core

The strategic placement of two amino groups in a cis-1,3 relationship on a cyclohexane ring creates a pre-organized C2-symmetric scaffold. This structural rigidity is paramount, as it reduces conformational ambiguity and allows for the precise projection of substituents in three-dimensional space. This inherent structural control is the cornerstone of its utility in asymmetric synthesis, where the predictable orientation of the diamine and its derivatives can effectively bias the stereochemical outcome of a reaction.

Furthermore, the diamine motif serves as a versatile handle for a wide array of chemical modifications. Derivatization of the amino groups allows for the synthesis of a vast library of ligands and catalysts with tunable steric and electronic properties. This modularity is a key advantage for optimizing catalyst performance for specific chemical transformations.

Strategic Synthesis of this compound and Its Derivatives

The synthesis of 1,3-cyclohexanediamine often yields a mixture of cis and trans isomers, necessitating carefully designed synthetic routes to obtain the desired cis stereochemistry.[1][2]

Achiral Synthesis from Common Precursors

Several scalable methods have been developed for the synthesis of 1,3-cyclohexanediamine (as a cis/trans mixture), which can then be subjected to separation or stereoselective derivatization.

Method 1: Reductive Amination of 1,3-Cyclohexanedione

A prevalent strategy involves the reductive amination of 1,3-cyclohexanedione. This method typically proceeds through the formation of an enamine intermediate, followed by hydrogenation.[3]

Experimental Protocol: Reductive Amination of 1,3-Cyclohexanedione [3]

-

Reaction Setup: In a high-pressure autoclave, combine 1,3-cyclohexanedione (1.0 eq), a suitable solvent (e.g., 1,4-dioxane), and a hydrogenation catalyst (e.g., Raney Nickel).

-

Amination: Pressurize the autoclave with ammonia gas to the desired pressure.

-

Hydrogenation: Subsequently, introduce hydrogen gas to the desired pressure.

-

Reaction Conditions: Heat the mixture to a specified temperature (e.g., 80-120 °C) and stir vigorously for several hours.

-

Work-up and Purification: After cooling and depressurization, filter the catalyst. The resulting solution contains a mixture of cis- and trans-1,3-cyclohexanediamine, which can be purified by distillation or crystallization of their salts.

Method 2: Hydrogenation of m-Phenylenediamine

Another approach is the direct hydrogenation of the aromatic ring of m-phenylenediamine. This method requires robust catalysts, such as ruthenium or rhodium-based systems, to achieve saturation of the benzene ring without significant side reactions.

Stereospecific Synthesis of Functionalized cis-Derivatives

For applications in asymmetric catalysis, the stereospecific synthesis of chiral, enantiopure this compound derivatives is essential. A powerful strategy involves leveraging the stereochemistry of readily available starting materials.

Stereospecific Route from cis-1,3,5-Cyclohexanetriol [4]

A notable example is the synthesis of a family of modular ligands based on a cis-1,3-trans-5-substituted cyclohexane framework, starting from cis-1,3,5-cyclohexanetriol. This route relies on selective protection and functionalization of the hydroxyl groups, followed by stereospecific transformations.

Experimental Protocol: Synthesis of cis-3,5-Diazido-trans-hydroxycyclohexane (A Key Intermediate) [4]

-

Mono-silylation: Selectively protect one hydroxyl group of cis-1,3,5-cyclohexanetriol as a tert-butyldimethylsilyl (TBDMS) ether.

-

Di-tosylation: Convert the remaining two cis-hydroxyl groups to their corresponding tosylates using tosyl chloride in pyridine.

-

Azide Introduction: Displace the tosylate groups with sodium azide in a polar aprotic solvent like DMF. This double SN2 reaction proceeds with inversion of configuration, leading to the formation of the diazide.

-

Deprotection: Remove the TBDMS protecting group to yield cis-3,5-diazido-trans-hydroxycyclohexane.

-

Reduction: The azide groups can then be reduced to the corresponding amines at a later stage, for example, by catalytic hydrogenation.

Conformational Analysis: The Key to Stereocontrol

The chair conformation of the cyclohexane ring is central to understanding the reactivity and stereodirecting ability of this compound derivatives. In the cis isomer, the two amino groups can exist in either a diaxial or a diequatorial orientation. The diequatorial conformation is generally more stable due to the avoidance of unfavorable 1,3-diaxial interactions.

However, the ability of the ring to flip to the diaxial conformation can be crucial in certain catalytic cycles, bringing the two nitrogen atoms and their substituents into close proximity to coordinate with a metal center or interact with a substrate. The conformational preference can be influenced by the nature of the substituents on the nitrogen atoms and the solvent.

Figure 1. Conformational equilibrium of cis-1,3-disubstituted cyclohexanes.

Applications in Asymmetric Catalysis

Chiral derivatives of this compound have emerged as powerful ligands and organocatalysts for a variety of asymmetric transformations.[5] Their C2-symmetric nature and tunable properties make them highly effective in creating a chiral environment around a catalytic center.

Ligands for Transition Metal Catalysis

When complexed with transition metals such as palladium, rhodium, or copper, these diamine derivatives can induce high levels of enantioselectivity in a range of reactions.

Diastereodivergent [4+2] Annulations

Recent studies have demonstrated the use of palladium catalysts bearing chiral phosphine-diamine ligands to control the diastereoselectivity of [4+2] annulations between cyclic 1,3-dienes and 1-azadienes.[6] By carefully selecting the chiral ligand, it is possible to favor the formation of either cis- or trans-fused products from the same starting materials.[6] This level of control is a testament to the profound influence of the ligand's stereochemistry on the reaction pathway.

Figure 2. Generalized catalytic cycle for Pd-catalyzed [4+2] annulation.

Organocatalysis

This compound derivatives can also function as potent organocatalysts, often in conjunction with a co-catalyst like an acid.

Enantioselective Mannich Reactions

1,3-Diamine derivatives have been successfully employed as organocatalysts in asymmetric Mannich reactions of ketones. The proposed mechanism involves the formation of an enamine intermediate from the primary amine and the ketone. The tertiary amine, in its protonated form, then acts as a chiral Brønsted acid, guiding the approach of the electrophile to one face of the enamine, thereby controlling the stereochemical outcome.

Role in Drug Discovery and Medicinal Chemistry

While the trans-1,2-diaminocyclohexane moiety is a well-established component of several platinum-based anticancer drugs like oxaliplatin, the direct incorporation of the cis-1,3-diaminocyclohexane scaffold into approved pharmaceuticals is less common. However, its derivatives are of significant interest as chiral building blocks in the synthesis of complex drug candidates. The rigid cyclohexane core can serve as a scaffold to orient pharmacophoric groups in a defined spatial arrangement, which is crucial for optimizing interactions with biological targets.

For instance, stereocontrolled syntheses of dihydroxy-diaminocyclohexane derivatives, which can be accessed from cis-cyclohexene diamines, have been explored for the development of new platinum(II) complexes with potential antitumor properties.[7] The stereochemistry of both the amino and hydroxyl groups was found to significantly modulate the biological activity and physicochemical properties of these complexes.[7]

Applications in Materials Science

The diamine functionality of this compound makes it a valuable monomer for the synthesis of advanced polymers, particularly polyamides. The incorporation of the cyclic, non-planar cyclohexane unit into the polymer backbone can disrupt chain packing and improve the solubility and processability of otherwise intractable aromatic polyamides.

Synthesis of Soluble, High-Performance Polyamides

By reacting 1,3-cyclohexanediamine with various aromatic diacid chlorides, it is possible to synthesize polyamides with good thermal stability and enhanced solubility in common organic solvents.[1][8] These properties are highly desirable for applications in high-performance films, coatings, and engineering plastics.

Experimental Protocol: Polyamide Synthesis via Interfacial Polycondensation [9]

-

Aqueous Phase: Dissolve this compound and an acid scavenger (e.g., sodium carbonate) in water.

-

Organic Phase: Dissolve an aromatic diacid chloride (e.g., terephthaloyl chloride) in a water-immiscible organic solvent (e.g., chloroform or dichloromethane).

-

Polymerization: Vigorously stir the biphasic mixture. Polymerization occurs at the interface of the two layers.

-

Isolation: The resulting polyamide precipitates and can be collected by filtration, washed thoroughly with water and an organic solvent (e.g., acetone or ethanol) to remove unreacted monomers and salts, and then dried.

Future Outlook

The this compound scaffold continues to be a fertile ground for chemical innovation. The development of more efficient and highly enantioselective synthetic routes to chiral derivatives will undoubtedly expand their application in asymmetric catalysis. As our understanding of stereochemical control deepens, we can expect the design of even more sophisticated catalysts based on this framework for challenging transformations. In the realm of drug discovery, the use of this rigid scaffold to create novel molecular architectures with precisely defined three-dimensional shapes holds immense promise for the development of new therapeutic agents. Furthermore, the systematic exploration of polymers derived from this compound is likely to yield new materials with tailored properties for advanced applications. The confluence of synthetic versatility, conformational rigidity, and functional tunability ensures that this compound and its derivatives will remain a cornerstone of chemical research for years to come.

References

-

ChemRxiv. Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. [Link]

-

Gaina, C., Gaina, V., & Pinteala, M. (2020). Functional Aromatic Polyamides. Polymers, 12(11), 2547. [Link]

-

Hsiao, S. H., & Yang, C. P. (2000). Synthesis and properties of polyamides based on 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane. Journal of Polymer Science Part A: Polymer Chemistry, 38(10), 1537-1545. [Link]

-

MySkinRecipes. Chiral Diamine Ligands for Asymmetric Catalysis (3). [Link]

-

Wei, Z., Ma, Z., Cheng, Y., Xu, G., Huang, L., & Jin, Z. (2024). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Catalysts, 14(1), 1. [Link]

-

National Chemical Laboratory. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. [Link]

-

NIH. Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines. [Link]

-

NIH. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]

-

PubChem. 1,3-Cyclohexanediamine. [Link]

-

PubChem. 1,3-Diaminocyclohexane, cis-. [Link]

-

ResearchGate. EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. [Link]

-

S. K. Ma, V. J. Huber, F. R. Fronczek and L. G. Marzilli. (1996). Stereocontrolled syntheses for the six diastereomeric 1,2-dihydroxy-4,5-diaminocyclohexanes: PtII complexes and P-388 antitumor properties. Journal of the American Chemical Society, 118(47), 11849-11857. [Link]

-

T. Jia, M. Wang, P. Liu, and S. B. J. Thomson. (2020). Diastereodivergent cis- and trans-fused [4 + 2] annulations of cyclic 1,3-dienes and 1-azadienes via ligand-controlled palladium catalysis. Nature Communications, 11(1), 1-9. [Link]

-

T. J. Hubin, J. M. McCormick, E. N. Duesler, and G. R. J. Thatcher. (2000). Design and sterospecific synthesis of modular ligands based upon cis-1,3-trans-5-substituted cyclohexanes. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-10. [Link]

-

Trost, B. M., & Van Vranken, D. L. (2012). Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. Angewandte Chemie International Edition, 51(51), 12699-12701. [Link]

-

UCHEM. Chiral Cyclohexane Diamine Derivatives for Asymmetric Synthesis and Catalysis. [Link]

-

Wikipedia. cis,cis-1,3,5-Triaminocyclohexane. [Link]

Sources

- 1. www2.ictp.csic.es [www2.ictp.csic.es]

- 2. 1,2-Diaminocyclohexane, mixture of cis and trans 1,2-Cyclohexanediamine [sigmaaldrich.com]

- 3. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine [mdpi.com]

- 4. chem.gla.ac.uk [chem.gla.ac.uk]

- 5. myuchem.com [myuchem.com]

- 6. Diastereodivergent cis- and trans-fused [4 + 2] annulations of cyclic 1,3-dienes and 1-azadienes via ligand-controlled palladium catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereocontrolled syntheses for the six diastereomeric 1,2-dihydroxy-4,5-diaminocyclohexanes: PtII complexes and P-388 antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to cis-1,3-Cyclohexanediamine: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,3-Cyclohexanediamine is a cyclic diamine that has garnered significant interest in various fields of chemistry, ranging from polymer science to asymmetric catalysis and pharmaceutical development. Its rigid cyclohexane backbone and the specific spatial arrangement of its two amino groups make it a valuable building block for the synthesis of complex molecules and functional materials. This guide provides an in-depth overview of this compound, including its chemical and physical properties, synthesis methodologies, key applications, and detailed experimental protocols.

Core Properties of this compound

A clear understanding of the fundamental properties of a chemical is crucial for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 26772-34-9 | [1][2][3] |

| Molecular Formula | C6H14N2 | [1][2][3] |

| Molecular Weight | 114.19 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Boiling Point | 194 °C | [5] |

| Synonyms | cis-1,3-Diaminocyclohexane | [1][2] |

It is important to distinguish the cis-isomer from the trans-isomer and the commonly available cis- and trans- mixture (CAS Number: 3385-21-5)[4][6]. The hydrochloride salt of this compound is also commercially available (CAS Number: 28294-92-0).

Synthesis of 1,3-Cyclohexanediamine

The synthesis of 1,3-cyclohexanediamine can be achieved through various pathways, often starting from readily available precursors. A notable and efficient methodology involves the hydrogenation and subsequent amination of resorcinol or 1,3-cyclohexanedione[1].

Oximation-Hydrogenation Pathway

One of the most effective methods for producing 1,3-cyclohexanediamine is the oximation-hydrogenation of 1,3-cyclohexanedione. This multi-step process is favored for its high yield and relatively low cost[1]. The causality behind this pathway lies in the stepwise conversion of functional groups, allowing for high selectivity at each stage. The hydrogenation of resorcinol to 1,3-cyclohexanedione is a well-established industrial process. The subsequent oximation specifically targets the ketone functionalities, followed by a final hydrogenation to yield the desired diamine.

Caption: Synthesis pathway of 1,3-Cyclohexanediamine via oximation-hydrogenation of 1,3-cyclohexanedione.

Experimental Protocol: Synthesis of 1,3-Cyclohexanediamine via Oximation-Hydrogenation

This protocol is adapted from the methodology described by Wei et al. (2024)[1].

Part 1: Hydrogenation of Resorcinol to 1,3-Cyclohexanedione

-

To a high-pressure autoclave, add resorcinol and water.

-

Add Raney Ni catalyst to the mixture.

-

Seal the autoclave and purge with hydrogen gas three times.

-

Pressurize the reactor with hydrogen to the desired pressure.

-

Heat the reactor to the specified temperature while stirring.

-

Monitor the reaction progress by analyzing aliquots.

-